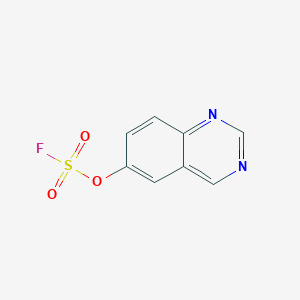

![molecular formula C13H12N2O5S2 B2473885 3-({[2-(甲氧羰基)噻吩-3-基]氨基甲酰}氨基)噻吩-2-甲酸甲酯 CAS No. 859490-48-5](/img/structure/B2473885.png)

3-({[2-(甲氧羰基)噻吩-3-基]氨基甲酰}氨基)噻吩-2-甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

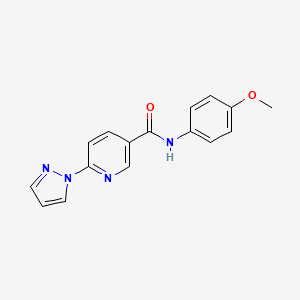

“Methyl 3-({[2-(methoxycarbonyl)thiophen-3-yl]carbamoyl}amino)thiophene-2-carboxylate” is a chemical compound that belongs to the class of thiophene derivatives . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .

Synthesis Analysis

The synthesis of this compound could involve the use of methyl 3-amino-2-thiophenecarboxylate . It is used in the preparation and synthesis of analogs and derivatives of tenoxicam .Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C14H13NO6S2 . Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at 1 position .Chemical Reactions Analysis

Methyl 3-amino-2-thiophenecarboxylate reacts with hydrazonoyl chlorides in the presence of triethylamine to yield corresponding N-arylamidrazones .Physical and Chemical Properties Analysis

This compound has a molecular weight of 355.39 . It is a solid in physical form . The compound is soluble in most organic solvents like alcohol and ether but insoluble in water .科学研究应用

医药化学

噻吩衍生物在医药化学家改进具有多种生物效应的先进化合物方面起着至关重要的作用 . 它们表现出许多药理特性,例如抗癌 , 抗炎 , 抗菌 , 降压 , 和抗动脉粥样硬化特性 .

工业化学

噻吩衍生物在工业化学中得到应用,特别是作为腐蚀抑制剂 . 它们可以保护金属免受腐蚀,这是许多行业的一个重大问题。

材料科学

在材料科学领域,噻吩介导的分子在有机半导体的发展中发挥着突出作用 . 这些半导体在各种电子器件中都有应用。

有机场效应晶体管 (OFETs)

噻吩衍生物用于制造有机场效应晶体管 (OFETs) . OFET 是一种场效应晶体管,在其沟道中使用有机半导体。

有机发光二极管 (OLEDs)

噻吩衍生物也用于制造有机发光二极管 (OLEDs) . OLED 用于在电视屏幕、计算机显示器和智能手机等便携式系统等设备中创建数字显示屏。

抗癌药的合成

2-丁基噻吩是一种噻吩衍生物,用作抗癌药合成的原料 . 这突出了噻吩衍生物在开发治疗癌症的新疗法中的重要性。

抗动脉粥样硬化药的合成

2-辛基噻吩是另一种噻吩衍生物,用于合成抗动脉粥样硬化药 . 这表明噻吩衍生物在对抗动脉粥样硬化(一种斑块在动脉内积聚的疾病)中的作用。

杀虫剂的开发

噻吩衍生物也充当金属络合剂,并用于杀虫剂的开发 . 这证明了它们在农业和害虫防治中的重要性。

安全和危害

未来方向

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist to synthesize and investigate new structural prototypes with more effective pharmacological activity .

作用机制

Target of Action

Thiophene derivatives have been reported to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . Therefore, it can be inferred that this compound may interact with a range of biological targets.

Mode of Action

Thiophene derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes . For instance, some thiophene derivatives are known to act as voltage-gated sodium channel blockers .

Biochemical Pathways

Given the broad range of biological activities associated with thiophene derivatives, it can be inferred that multiple biochemical pathways could be affected .

Pharmacokinetics

Thiophene derivatives are generally soluble in most organic solvents but insoluble in water . This suggests that the compound’s bioavailability may be influenced by factors such as the route of administration and the presence of organic solvents.

Result of Action

Given the broad range of biological activities associated with thiophene derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular levels .

属性

IUPAC Name |

methyl 3-[(2-methoxycarbonylthiophen-3-yl)carbamoylamino]thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O5S2/c1-19-11(16)9-7(3-5-21-9)14-13(18)15-8-4-6-22-10(8)12(17)20-2/h3-6H,1-2H3,(H2,14,15,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXUHLOAKUKYILB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)NC(=O)NC2=C(SC=C2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(4-methylphenyl)-3-{[3-(trifluoromethyl)phenyl]methyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2473803.png)

![N-[(naphthalen-1-yl)methyl]-3-oxo-4-(pyridin-3-yl)piperazine-1-carboxamide](/img/structure/B2473804.png)

![1-{2-phenylthieno[3,2-d]pyrimidin-4-yl}azepane](/img/structure/B2473805.png)

![{[4-(2,4-DIMETHYLBENZENESULFONYL)-1,4-THIAZEPAN-3-YL]METHYL}DIMETHYLAMINE](/img/structure/B2473808.png)

![rac-tert-butyl N-{[(2R,4S)-4-methylpiperidin-2-yl]methyl}carbamate, cis](/img/structure/B2473814.png)

![methyl 2-[(2-{[(4-bromophenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate](/img/structure/B2473816.png)

![methyl 4-(((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzoate](/img/structure/B2473818.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenylacetamide hydrochloride](/img/structure/B2473820.png)